3-((4-Methoxybenzyl)oxy)azetidine
Overview
Description
“3-((4-Methoxybenzyl)oxy)azetidine” is a chemical compound with the empirical formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “3-((4-Methoxybenzyl)oxy)azetidine” can be represented by the SMILES string COC1=CC=C (C=C1)COC2CNC2
. The InChI representation is 1S/C11H15NO2/c1-13-10-4-2-9 (3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
.
Physical And Chemical Properties Analysis
“3-((4-Methoxybenzyl)oxy)azetidine” is a solid compound . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .
Scientific Research Applications
Medicinal Chemistry
“3-((4-Methoxybenzyl)oxy)azetidine” plays a significant role in medicinal chemistry due to its structural characteristics. The azetidine ring, being a four-membered heterocycle, exhibits considerable ring strain which translates into unique reactivity that can be harnessed for the synthesis of various pharmacologically active compounds . Its stability compared to related aziridines allows for facile handling and functionalization under appropriate conditions, making it a valuable scaffold in drug discovery .
Organic Synthesis
In organic synthesis, the strained structure of azetidines, including “3-((4-Methoxybenzyl)oxy)azetidine”, is exploited for various synthetic transformations. The ring strain and the presence of a nitrogen atom within the ring make azetidines reactive towards ring-opening, which is a key step in the synthesis of many complex molecules . This compound can serve as an intermediate in multistep synthetic routes, leading to the creation of diverse molecular architectures.
Drug Discovery
The unique reactivity profile of azetidines has made “3-((4-Methoxybenzyl)oxy)azetidine” a molecule of interest in the field of drug discovery. It can be used as a building block for the synthesis of novel drug candidates. The presence of the methoxybenzyl group may also influence the lipophilicity and metabolic stability of the derived compounds, which are crucial factors in the development of new drugs .
Polymerization
Azetidines are known to be used in polymerization processes due to their ability to undergo ring-opening polymerization. “3-((4-Methoxybenzyl)oxy)azetidine” could potentially be employed in the synthesis of polyamines, which have applications ranging from antibacterial coatings to non-viral gene transfection . The polymerization of azetidines can lead to polymers with various structures and properties, depending on the monomers and conditions used.
Chiral Templates
The azetidine ring system found in “3-((4-Methoxybenzyl)oxy)azetidine” can act as a chiral template in asymmetric synthesis. The inherent chirality of azetidines can be utilized to induce stereocontrol in the synthesis of enantiomerically pure compounds, which is a critical aspect of pharmaceutical chemistry . The methoxybenzyl group may also offer additional steric and electronic effects, further influencing the outcome of stereoselective reactions.
Chemical Research and Development
In R&D, “3-((4-Methoxybenzyl)oxy)azetidine” is provided to researchers as part of a collection of unique chemicals for early discovery work . It is used for exploratory studies to understand its reactivity patterns, stability under various conditions, and potential as a precursor for more complex molecules.
Future Directions
Azetidines, including “3-((4-Methoxybenzyl)oxy)azetidine”, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVUYMZTANBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679280 | |
Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxybenzyl)oxy)azetidine | |
CAS RN |
1219980-02-5 | |
Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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